Olivomycin A is derived from Streptoverticillium cinnamoneum, a soil bacterium. This organism is notable for its ability to produce several bioactive compounds, including other members of the aureolic acid family. The extraction process typically involves fermentation followed by chromatographic purification techniques to isolate the antibiotic from the culture broth .
Olivomycin A is classified as an antibiotic and belongs to the aureolic acid class, which includes structurally related compounds known for their ability to bind to DNA and inhibit topoisomerases. Its structural complexity includes a polycyclic aglycone moiety and sugar components, which contribute to its biological activity .
The synthesis of olivomycin A has been approached through both total synthesis and semi-synthetic modifications. Total synthesis involves constructing the molecule from simpler organic compounds, while semi-synthesis modifies naturally occurring olivomycin derivatives.
The synthetic routes often utilize advanced techniques such as high-performance liquid chromatography (HPLC) for purification and mass spectrometry for structural confirmation. For example, high-resolution mass spectrometry can elucidate molecular weights and confirm the presence of specific functional groups within the compound .
Olivomycin A features a complex molecular structure characterized by:
The molecular formula is , and it has a molar mass of approximately 517.63 g/mol. The structure includes multiple hydroxyl groups and acyl substituents that play critical roles in its interaction with biomolecules .
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed insights into the molecular structure, confirming connectivity and stereochemistry. The presence of specific peaks in NMR spectra corresponds to various functional groups within olivomycin A, aiding in structural elucidation .
Olivomycin A undergoes several chemical reactions that are crucial for its biological function:
Electrophoretic mobility shift assays (EMSA) have been employed to study olivomycin A's binding affinity to DNA. These assays reveal how olivomycin A alters DNA conformation upon binding, providing insights into its mechanism of action .
Olivomycin A exerts its effects primarily through:
Data from studies indicate that this binding is highly specific; mutations in the target DNA can significantly reduce olivomycin A's efficacy, highlighting its potential as a targeted therapeutic agent against certain cancers .
Relevant data indicates that olivomycin A maintains its biological activity across a range of pH levels but is sensitive to prolonged exposure to light or heat .
Olivomycin A has several scientific uses:
Olivomycin A was first isolated in the 1960s from Streptomyces olivaceus strains, primarily by Soviet researchers investigating soil-derived actinomycetes. It belongs to the aureolic acid family of antitumor antibiotics, which includes structurally related compounds such as mithramycin and chromomycin A3. These compounds share a tricyclic aglycone core decorated with deoxy-sugar chains but differ in their aglycone side chains and glycosylation patterns [1] [2]. Historically, olivomycin gained attention for its selective cytotoxicity against tumor cells, prompting extensive chemical and biological studies throughout the late 20th century. A significant milestone was the 2019 discovery of an olivomycin A derivative (SP 85) from the marine sponge Dysidea avara in the Persian Gulf, demonstrating the expanding ecological and geographical sources of these compounds [1]. This derivative exhibited enhanced potency, highlighting the role of microbial symbionts in producing bioactive variants.
Table 1: Key Members of the Aureolic Acid Family
Compound | Producing Organism | Aglycone Structure | Sugar Moieties |
---|---|---|---|
Olivomycin A | Streptomyces olivaceus | Olivin | Olivose, Olivomose, D-Olivose |
Chromomycin A3 | Streptomyces griseus | Chromomycinone | Chromose A, B, C |
Mithramycin | Streptomyces argillaceus | Mithramycinone | D-Olivose, D-Mycarcose |
SP 85 (Derivative) | Dysidea avara-associated Streptomyces sp. | Olivin-type | Similar to Olivomycin A |
Olivomycin A is classified as a glycosylated aromatic polyketide, biosynthesized by a type II polyketide synthase (PKS) system. Its structure comprises three distinct domains:
Table 2: Type II PKS Enzymes in Olivomycin Biosynthesis
Enzyme Component | Gene/Protein | Function |
---|---|---|
Ketosynthase α | KSα | Catalyzes decarboxylative condensation |
Chain-Length Factor | CLF (KSβ) | Determines polyketide chain length |
Acyl Carrier Protein | ACP | Carries growing polyketide chain via phosphopantetheine |
Cyclase/Aromatase | OliC | Folds and cyclizes polyketide chain |
Glycosyltransferase | OliGT1 | Attaches deoxy-sugars to aglycone |
Olivomycin A demonstrates potent antitumor activity by targeting DNA-dependent processes in cancer cells. Its mechanism involves:
Table 3: Cytotoxicity of Olivomycin Derivative SP 85
Cancer Cell Line | Tumor Type | IC50 (nM) | Selectivity vs. HUVECs |
---|---|---|---|
SW480 | Colon adenocarcinoma | 16 | 10-fold higher |
HepG2 | Hepatocellular carcinoma | 93 | 2-fold higher |
MCF7 | Breast adenocarcinoma | 78 | 5-fold higher |
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